9-Octadecenoic acid (9Z)-, dimer

Description

Overview of Unsaturated Fatty Acid Dimers and Oligomers in Organic Chemistry

Unsaturated fatty acid dimers and their higher-order cousins, oligomers, are produced by the intermolecular bonding of two or more fatty acid molecules. ontosight.ai The process typically involves heating unsaturated fatty acids, such as those from tall oil, in the presence of a catalyst, often clay. wikipedia.orgatamanchemicals.com This induces dimerization, where two fatty acid molecules join to form a dicarboxylic acid. wikipedia.org

The primary reaction pathway for this transformation is a Diels-Alder addition, which results in the formation of a partially unsaturated six-membered ring structure. wikipedia.org However, other mechanisms, including acid-catalyzed reactions within the layered structure of clay catalysts, are also proposed to contribute to the formation of a variety of cyclic and non-cyclic (linear) dimer structures. nih.govmdpi.com The reaction mixture typically contains not only the desired dimer but also unreacted monomeric fatty acids and trimers, which consist of three fatty acid units. wikipedia.org

The specific structure and properties of the resulting dimer acid depend on the fatty acid feedstock and the reaction conditions. ijacskros.com For instance, the dimerization of monounsaturated fatty acids like oleic acid requires catalysts and specific conditions to achieve good yields, while polyunsaturated fatty acids can often be dimerized by heat alone. ijacskros.com The resulting C36 dimer acid, derived from C18 fatty acids like oleic acid, is a viscous, transparent liquid, typically yellow in color. wikipedia.orgatamankimya.com

Significance of 9-Octadecenoic Acid (9Z)-, Dimer in Advanced Materials Science and Biomedical Systems Research

The dimer of 9-octadecenoic acid, commonly referred to as C36 dimer acid, is a vital intermediate in the chemical industry due to its excellent physicochemical properties. ijacskros.com Its dicarboxylic nature allows it to act as a building block for a variety of polymers. atamankimya.com

In Advanced Materials Science:

Polymers: Dimer acids are principal components in the synthesis of high-performance polymers such as polyamides, polyesters, and polyurethanes. ijacskros.comatamankimya.com

Polyamides: When reacted with diamines, dimer acids form polyamide resins. atamanchemicals.com These dimer acid-based polyamides are noted for their low crystallinity, flexibility, excellent adhesion, and hydrophobicity. ijacskros.comatamankimya.com They are extensively used in hot-melt adhesives, printing inks, and surface coatings. wikipedia.orgatamankimya.com

Polyesters: The di-functional nature of dimer acids makes them suitable for creating specialty polyesters with enhanced flexibility and water resistance. atamankimya.comcargill.com

Lubricants and Additives: They are also utilized in the formulation of lubricants, fuel oil additives, and surfactants. wikipedia.org

Coatings and Adhesives: The unique properties of polymers derived from this dimer, such as improved thermal stability and chemical resistance, make them valuable in coatings, adhesives, and sealants. atamankimya.comontosight.ai

In Biomedical Systems Research:

Biocompatible Materials: The bio-based origin of dimer acids makes them attractive for creating biocompatible materials. ontosight.ai Their derivatives are explored for applications in tissue engineering and drug delivery systems. ontosight.aiontosight.ai

Bioactive Properties: Research has indicated that some fatty acid derivatives, including dimers, may possess anti-inflammatory and antioxidant properties, opening avenues for further investigation in biomedical applications. nhri.org.tw

Historical Development and Evolution of Dimer Acid Chemistry and Applications

The study of fatty oil polymerization has a long history, with early forms of thermal polymerization of oils like linseed oil dating back to the 19th century for use in paints. ijacskros.com A significant development occurred during World War I, where a high-quality lubricant was produced by exposing fatty acids to a high-voltage electrical discharge, leading to the formation of dimers. ijacskros.com

The systematic study and commercialization of dimer acids began in earnest around the 1940s. ijacskros.com Bradley and colleagues were instrumental in elucidating the reaction mechanisms for the formation of dimers from both conjugated and non-conjugated fatty acid esters. ijacskros.com Industrial-scale production was pioneered by companies like Emery Industries, which developed clay-catalyzed processes to dimerize fatty acids from sources like tall oil. wikipedia.orgnih.gov

Initially, the primary use for dimer acids was in the production of polyamide resins. wikipedia.org Over time, the applications have expanded significantly to include a wide range of products such as alkyd resins, adhesives, surfactants, lubricants, and corrosion inhibitors, reflecting the versatility and valuable properties of these bio-derived molecules. ijacskros.comatamankimya.com

Data Tables

Table 1: General Properties of this compound

| Property | Value/Description | Reference(s) |

|---|---|---|

| Common Name | C36 Dimer Acid, Oleic Acid Dimer | wikipedia.org |

| Molecular Formula | C36H68O4 | nih.gov |

| Appearance | Light yellow or yellow viscous transparent liquid | wikipedia.orgatamankimya.com |

| Key Functional Groups | Dicarboxylic Acid | wikipedia.org |

| Toxicity | Generally considered non-toxic | atamankimya.com |

Table 2: Key Research Findings and Applications

| Area of Research | Finding/Application | Significance | Reference(s) |

|---|---|---|---|

| Polymer Chemistry | Primary building block for polyamide and polyester (B1180765) resins. | Creates polymers with flexibility, adhesion, and water resistance for use in hot-melt adhesives, inks, and coatings. | wikipedia.orgijacskros.comatamankimya.com |

| Materials Science | Used as a matrix in composite materials and for electrical insulation. | Enhances mechanical properties, durability, thermal stability, and chemical resistance of materials. | ontosight.ai |

| Biomedical Research | Component for drug delivery systems and biocompatible materials. | The bio-based nature and potential for functionalization offer pathways to new medical technologies. | ontosight.aiontosight.ai |

| Industrial Chemistry | Formulation of lubricants, surfactants, and corrosion inhibitors. | Versatile properties make it a valuable additive in various industrial fluids and formulations. | ontosight.aiijacskros.com |

Structure

3D Structure of Parent

Properties

CAS No. |

7049-68-5 |

|---|---|

Molecular Formula |

C36H68O4 |

Molecular Weight |

564.9 g/mol |

IUPAC Name |

(Z)-octadec-9-enoic acid |

InChI |

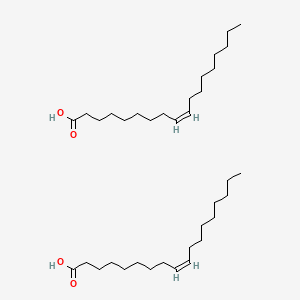

InChI=1S/2C18H34O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b2*10-9- |

InChI Key |

YZAZXIUFBCPZGB-QZOPMXJLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Dimerization

Catalytic and Thermal Approaches to Unsaturated Fatty Acid Dimerization

The dimerization of monounsaturated fatty acids generally requires catalysts and heat treatment, whereas polyunsaturated fatty acids can be dimerized thermally without a catalyst. ijacskros.com The choice of raw material, catalyst, and reaction process dictates the final structure and properties of the dimer. ijacskros.com The reaction can be performed on either the fatty acids directly or their methyl esters, with the latter often providing a better yield. ijacskros.com

Solid Acid Catalysis in Thermal Dimerization of Octadecenoic Acids

Thermal dimerization of unsaturated fatty acids can be significantly enhanced by the use of solid acid catalysts. While thermal processes alone (heating to around 300°C) can dimerize polyunsaturated fatty acids, monounsaturated acids like oleic acid require a catalyst to achieve efficient conversion. ijacskros.comnih.gov Clay catalysts are commonly used in commercial production to facilitate the reaction at lower temperatures, typically around 250°C, compared to the 300°C required for purely thermal methods. nih.gov The use of these catalysts minimizes side reactions such as decarboxylation, which can occur at higher temperatures. nih.govsci-hub.se The reaction mechanism is complex, involving cationic pathways facilitated by the acidic sites on the catalyst surface. nih.gov This leads to a variety of dimer structures, including non-cyclic and monocyclic forms. nih.gov

Role of Zeolites and Montmorillonite (B579905) Clays (B1170129) in Catalytic Dimerization

Montmorillonite clays, a type of bentonite, are the most effective and widely used catalysts for the industrial production of dimer acids from fatty acids like oleic acid. nih.govmdpi.comscielo.br Their superior catalytic activity is attributed to their unique layered structure and acidic nature. nih.gov These swelling clays create a confined, acidic interlayer environment where the dimerization reaction occurs. nih.gov This environment promotes cationic reactions that lead to the formation of linear and monocyclic dimers. nih.gov

The process involves several key parameters:

Catalyst Amount: A certain amount of catalyst is required for optimal yield. tue.nl

Water Content: The presence of a small amount of water (1-5%) can prevent dehydration and decarboxylation side reactions. ijacskros.com

Temperature: Dimerization using clay catalysts typically occurs between 200°C and 260°C. ijacskros.com

Co-catalysts: The addition of substances like lithium salts can reduce product color and increase conversion to dimers. nih.gov

Research indicates that the interlayer spacing and surface acidity of montmorillonite have significant effects on the product yield, while the specific surface area is less critical. scielo.brresearchgate.net Organic modification of the clay, for instance with hexadecyl trimethyl ammonium (B1175870) bromide (CTAB), can change the interlayer microenvironment from hydrophilic to lipophilic, improving the dispersion of the clay in the fatty acid medium and enhancing catalytic performance. scielo.brresearchgate.net While zeolites have been studied, their rigid pore structure may limit the escape of bulky dimer products from the reaction site, making layered clays like montmorillonite more suitable for commercial production. nih.gov

A study on the dimerization of oleic acid using organic montmorillonite as a catalyst achieved a dimer acid conversion of 71.7% under specific conditions. scientific.net Another investigation using activated clay modified with AlCl₃ reported a dimer acid yield of 55.9%. researchgate.net

Table 1: Comparison of Catalytic Systems for Oleic Acid Dimerization

| Catalyst System | Reaction Temperature (°C) | Reaction Time (h) | Catalyst Dosage (% w/w) | Co-catalyst/Modifier | Dimer Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Organic Montmorillonite | 260 | 8 | 9% | None | 71.7% Conversion | scientific.net |

| Activated Clay | 240 | 6 | 12% | 1.2% LiCl | 34.6% Yield | researchgate.net |

| Activated Clay + AlCl₃ | 240 | 6 | 12% | 3.3% AlCl₃ (of clay) | 55.9% Yield | researchgate.net |

| Activated Clay + CTAB | 240 | 6 | 12% | 0.6% CTAB (of clay) | 54.5% Yield | researchgate.net |

Oxidative Dimerization Techniques for Octadecenoic Acid Derivatives

Oxidative dimerization presents an alternative pathway to forming fatty acid dimers. This method involves the oxidation of the fatty acid, which can be mediated by enzymes or chemical oxidants, to generate reactive intermediates that subsequently couple to form dimers. mdpi.com For instance, the reaction of oleic acid with hypochlorous acid (HOCl) can generate chlorohydrin intermediates. mdpi.comnih.gov These chlorohydrins can then dimerize through esterification or the formation of an ether bond. mdpi.comnih.gov This process does not require the high temperatures or catalysts typical of thermal and clay-catalyzed methods. mdpi.com

Another approach involves the oxidation of polyunsaturated fatty acids (PUFAs), which results in the formation of lipid hydroperoxides. researchgate.net These hydroperoxides can be generated through enzymatic action (e.g., by lipoxygenases or cyclooxygenases) or non-enzymatic free radical reactions. researchgate.netnih.gov These reactive species can then undergo secondary reactions to form dimeric products. mdpi.com Oxidative processes are associated with inflammation and can lead to a variety of oxidized octadecadienoic acid products, including those with hydroxy and epoxy groups. lipotype.com

Continuous Flow Reactor Systems for Scalable Dimer Acid Production

For large-scale, efficient production of chemicals like dimer acids, continuous flow reactor systems offer significant advantages over traditional batch reactors. amarequip.com Continuous flow manufacturing enhances control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved product consistency, and shorter reaction times. amarequip.comajinomoto.com

Key features of continuous flow systems applicable to dimer acid production include:

Precise Control: Reactants are pumped through tubes or channels, allowing for tight regulation of conditions and uniform reactions. amarequip.com

Enhanced Safety: Reactions are performed in closed, highly controlled systems, which is particularly beneficial when dealing with high temperatures and pressures common in dimerization processes. ajinomoto.com

Scalability: These systems can be scaled from laboratory setups to large industrial manufacturing without significant changes in process parameters. amarequip.com

Compatibility: Modern flow reactors, such as tubular or continuous stirred-tank reactors (CSTRs), can handle slurries, making them suitable for reactions involving solid catalysts like montmorillonite clay. ajinomoto.comtakasago.com

Enzymatic Pathways and Biotransformation of Octadecenoic Acids to Dimer Products

Enzymatic processes offer a green alternative to traditional chemical synthesis, operating under milder conditions. Specific enzymes can catalyze the dimerization of fatty acids through highly selective pathways.

Lipoxygenase-Mediated Processes in Dimer Formation and Related Oxidative Coupling

Lipoxygenases (LOX) are a family of non-heme iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids (PUFAs). nih.govnih.gov This enzymatic action is a key step in the biosynthesis of various lipid mediators. nih.gov While LOX enzymes primarily act on PUFAs like linoleic and arachidonic acid, some can also oxygenate monounsaturated fatty acids. nih.govnih.gov

The process typically involves the abstraction of a hydrogen atom and the insertion of molecular oxygen to form a hydroperoxide derivative of the fatty acid. nih.gov These hydroperoxides are reactive intermediates. Research has shown that soybean lipoxygenase can catalyze the formation of dimeric fatty acids from linoleic acid in an anaerobic process. ijacskros.com This biotransformation is conducted by incubating the enzyme with linoleic acid and a hydroperoxy-octadecenoic acid derivative, suggesting a pathway involving the coupling of these molecules. ijacskros.com This enzymatic oxidative coupling represents a potential biotransformation route for producing dimer products from octadecenoic acids under ambient conditions. ijacskros.com

Radical-Based Dimerization Mechanisms Involving Fatty Acid Radicals

The dimerization of fatty acids can proceed through radical-based mechanisms, particularly under conditions of thermal stress or in the presence of radical initiators. ijacskros.com The process is initiated by the abstraction of a hydrogen atom from an allylic position on the fatty acid chain, leading to the formation of a fatty acid radical. nih.gov This radical can then react with molecular oxygen to form a peroxyl radical. wikipedia.org

In environments with a low concentration of hydrogen-donating species, these peroxyl radicals can engage in several competitive reaction pathways that result in the formation of dimers and oligomers. nih.govresearchgate.net One such pathway involves the combination of two fatty acid radicals to form a dehydrodimer. Another mechanism is the intermolecular addition of a fatty acid radical to the double bond of another unsaturated fatty acid molecule, creating a noncyclic dimer. aocs.org

The process of lipid peroxidation, a chain reaction involving free radicals, can also contribute to dimerization. wikipedia.org This chain reaction is propagated by lipid peroxyl radicals, which can abstract hydrogen from other polyunsaturated fatty acids, thereby creating new lipid radicals and continuing the cycle. researchgate.net

The table below summarizes the key radical species and their roles in the dimerization of 9-octadecenoic acid.

| Radical Species | Formation | Role in Dimerization |

| Fatty Acid Radical (L•) | Hydrogen abstraction from an allylic position of the fatty acid. nih.gov | Key intermediate that can directly combine with another radical or add to a double bond. aocs.org |

| Peroxyl Radical (LOO•) | Reaction of a fatty acid radical with molecular oxygen. wikipedia.org | Can lead to the formation of cyclic peroxides, and in low hydrogen-donating environments, contributes to dimer and oligomer formation. nih.gov |

| Alkoxyl Radical (LO•) | Homolytic cleavage of a hydroperoxy group. nih.gov | Can potentially form ether-linked dimers and oligomers. nih.gov |

Microbial and Enzymatic Routes for Hydroxy and Epoxy Fatty Acid Derivatives as Intermediates

Biological pathways offer alternative and often more selective routes to produce dimer acid precursors. Microorganisms and enzymes can be utilized to synthesize hydroxy and epoxy fatty acid derivatives, which can then serve as intermediates in the formation of dimer acids.

Fatty acid hydratases (FAHs) are enzymes that catalyze the regioselective addition of a water molecule to the double bond of unsaturated fatty acids, yielding hydroxy fatty acids. nih.gov For instance, oleate (B1233923) hydratases can convert oleic acid into 10-hydroxystearic acid. nih.gov These hydroxy fatty acids can then be further reacted to form dimers.

Enzymatic epoxidation is another route to creating reactive intermediates. Lipases can be used to catalyze the synthesis of epoxy monomers from oleic acid. nih.gov These epoxy fatty acids can then undergo further reactions to form polymers and potentially dimer structures.

The following table outlines some microbial and enzymatic pathways for producing dimer acid intermediates.

| Intermediate | Enzyme/Microorganism | Reaction Type | Product from Oleic Acid |

| Hydroxy Fatty Acid | Fatty Acid Hydratase (FAH) | Hydration | 10-Hydroxystearic Acid nih.gov |

| Epoxy Fatty Acid | Lipase | Epoxidation | Epoxy Stearic Acid nih.gov |

Reaction Mechanisms and Intermediate Species in Dimer Acid Synthesis

The synthesis of dimer acids from unsaturated fatty acids like oleic acid is a complex process that can involve a variety of reaction mechanisms and the formation of numerous intermediate species. The exact pathways and resulting product distribution are highly dependent on the reaction conditions, including temperature, pressure, and the presence of catalysts. ijacskros.com

Diels-Alder Type Cycloadditions Leading to Dimer Structures

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, has been widely cited as a primary mechanism for the formation of cyclic dimer acids. ijacskros.comwikipedia.org In this proposed mechanism, one molecule of an unsaturated fatty acid acts as the diene and another as the dienophile, reacting to form a six-membered ring structure. wikipedia.org This reaction is often facilitated by clay catalysts at elevated temperatures. sci-hub.se

However, the validity of a true concerted Diels-Alder mechanism in the dimerization of monounsaturated fatty acids like oleic acid has been questioned. nih.gov For a classical Diels-Alder reaction to occur, one of the oleic acid molecules would first need to be converted to a conjugated linoleic acid to act as the diene. nih.gov It has been suggested that a multi-step cationic reaction mechanism, rather than a concerted Diels-Alder reaction, may be more consistent with the observed product distribution, which includes a significant proportion of non-cyclic dimers. nih.gov

Oxygen Radical Chemistry and Peroxyl Radical Involvement in Fatty Acid Dimerization

As discussed previously, oxygen radical chemistry plays a significant role in the dimerization of polyunsaturated fatty acids. The process begins with the abstraction of a hydrogen atom, leading to the formation of a fatty acid radical. nih.gov This radical readily reacts with oxygen to form a peroxyl radical. nih.govresearchgate.net

These peroxyl radicals are key intermediates that can undergo various reactions. In environments with limited hydrogen donors, they can participate in intermolecular reactions leading to the formation of dimers and oligomers. nih.govresearchgate.net The self-combination of peroxyl radicals is one of the termination steps in the lipid peroxidation chain reaction. wikipedia.org

Formation of Ether-Linked Dimer and Oligomer Structures

In addition to carbon-carbon linked dimers, ether-linked structures can also be formed during the dimerization process. The formation of these ether linkages is often attributed to the reactions of alkoxyl radicals, which can be generated from the homolytic cleavage of fatty acid hydroperoxides. nih.gov These alkoxyl radicals can then react with other fatty acid molecules to form ether bonds, leading to the creation of dimers and higher oligomers. nih.gov Acyclic dimers with C-O-C linkages have been identified in heated soybean oil. aocs.org

The table below provides a summary of the different types of linkages that can be formed during the dimerization of 9-octadecenoic acid.

| Linkage Type | Proposed Mechanism | Key Intermediates | Resulting Structure |

| Cyclic C-C | Diels-Alder type cycloaddition wikipedia.org | Conjugated diene, Dienophile | Six-membered ring |

| Acyclic C-C | Radical combination, Intermolecular radical addition aocs.org | Fatty acid radicals aocs.org | Linear or branched dimer |

| Ether (C-O-C) | Reaction of alkoxyl radicals nih.gov | Alkoxyl radicals nih.gov | Ether-linked dimer |

Derivatization Strategies for Functionalized Dimeric Octadecenoic Acids

The functionalization of dimer acids through derivatization is a key strategy for tailoring their properties for specific applications. These strategies often involve modifying the carboxylic acid groups or other functionalities present in the dimer structure.

One common derivatization approach is the formation of polyamides by reacting the dimer acid with diamines. mdpi.com This creates polymers with unique properties, such as those used in hot melt adhesives. researchgate.net The properties of these polyamides can be tuned by varying the specific diacids and diamines used in the reaction. nih.gov

Another strategy involves the synthesis of copolyamides by using the dimer acid as a comonomer with other dicarboxylic acids and diamines. sci-hub.se This allows for the incorporation of the desirable properties of the dimer acid, such as flexibility and hydrophobicity, into the final polymer.

Furthermore, dimer acids can be converted into other functional molecules. For example, they can be reduced to form dimer alcohols, which can then be used as building blocks for polyesters and polyethers. sci-hub.se Esterification of the carboxylic acid groups is another common derivatization to produce esters with applications as lubricants and plasticizers. ijacskros.com

The following table highlights some common derivatization strategies for dimeric octadecenoic acids.

| Derivatization Reaction | Reactant(s) | Functional Group Modified | Product Type | Application(s) |

| Amidation | Diamines | Carboxylic Acid | Polyamide mdpi.com | Hot melt adhesives researchgate.net |

| Co-polymerization | Dicarboxylic acids, Diamines | Carboxylic Acid | Copolyamide sci-hub.se | High-performance polymers |

| Reduction | Reducing agents | Carboxylic Acid | Dimer Alcohol sci-hub.se | Polyester (B1180765) and polyether synthesis sci-hub.se |

| Esterification | Alcohols | Carboxylic Acid | Dimer Ester ijacskros.com | Lubricants, Plasticizers ijacskros.com |

Amine-Based Adduct Formation and Quaternization Processes

The reaction of 9-Octadecenoic acid (9Z)-, dimer (hereafter referred to as dimer acid) with amines is a cornerstone of its industrial application, leading to a diverse range of products from high-molecular-weight polyamides to specialized corrosion inhibitors. The fundamental reaction is an adduct formation, typically a condensation reaction between the carboxylic acid groups of the dimer acid and the amine functionalities.

When dimer acid reacts with diamines, such as ethylenediamine (B42938) or hexamethylenediamine, the process yields dimer acid-based polyamides. researchgate.net This polycondensation mechanism involves the formation of amide linkages with the elimination of water. researchgate.net These polyamides are valued for their flexibility, adhesion to varied surfaces, and hydrophobicity. nih.govijacskros.com The properties of the resulting polyamide can be tailored by the choice of the diamine; aromatic diamines tend to produce polyamides with higher glass transition temperatures, melting points, and mechanical strength compared to those synthesized with aliphatic diamines. semanticscholar.org

In addition to forming high polymers, dimer acid is reacted with polyamines like diethylenetriamine (B155796) (DETA) to form imidazoline-type adducts. google.com These reactions, particularly when conducted with a molar excess of the polyamine, are crucial for producing effective corrosion inhibitors for oilfield applications. google.com The resulting imidazoline (B1206853) dimer compounds exhibit enhanced water solubility and superior corrosion inhibition compared to conventional monomeric imidazolines. google.com The mechanism of inhibition involves the adsorption of the organic compounds onto the metal surface, often facilitated by the presence of heteroatoms like nitrogen, which form a protective film. rsc.org

A further modification of these amine adducts is quaternization, which converts the tertiary amine groups into quaternary ammonium salts. This process enhances the cationic nature and solubility of the molecules, which is particularly useful in applications like corrosion inhibition and biocides. researchgate.net A specific patent describes the direct reaction of dimerized fatty acids with water-soluble alkyl quaternary ammonium compounds to produce di(alkyl dimethyl benzyl (B1604629) ammonium) salts of the dimer acid. google.com This reaction yields a paste-like product that combines the properties of both the dimer acid and the quaternary ammonium compound. google.com Quaternization can also be performed on fatty amidoamines derived from dimer acid using common reagents such as methyl chloride or dimethyl sulfate. googleapis.com

| Reactant Type | Product | Key Feature | Application |

| Diamines (aliphatic or aromatic) | Polyamide | Formation of high-molecular-weight polymers | Hot-melt adhesives, coatings nih.gov |

| Dialkylene triamines (e.g., DETA) | Imidazoline Dimer | Enhanced water solubility | Corrosion inhibitors google.com |

| Alkyl Quaternary Ammonium Compounds | Quaternary Ammonium Salt of Dimer Acid | Cationic, biocidal properties | Biocides, specialized surfactants google.com |

Maleic Anhydride (B1165640) Grafting and Subsequent Esterification Reactions

A sophisticated method for modifying dimer acid involves the grafting of maleic anhydride onto its structure, followed by further reaction, such as esterification. This creates complex, multifunctional molecules with tailored properties for specialized applications.

A patented process details a method where dimer acid is first reacted with maleic anhydride. google.com This reaction is a Diels-Alder addition, where the conjugated double bonds, which can be formed in the dimer acid structure through isomerization at high temperatures, react with the dienophile (maleic anhydride). google.com This grafting step results in a maleic anhydride-dimer acid adduct containing four carboxylic acid groups, significantly increasing its functionality. google.com The reaction is typically conducted at temperatures between 170°C and 220°C. google.com The maleinization of unsaturated compounds is a known process that can proceed through various mechanisms, including Diels-Alder or 'ene' reactions, at elevated temperatures. rsc.org

The resulting adduct is then subjected to an esterification reaction. In the described method, the maleic anhydride-dimer acid adduct is reacted with triethanolamine (B1662121). google.com Triethanolamine, being a polyol with a tertiary amine structure, reacts with the available carboxyl groups to form a cross-linked polyester oligomer. google.com This subsequent esterification is typically carried out at temperatures between 130°C and 170°C. google.com The final product, a maleic anhydride dimer acid triethanolamine ester, is a pale yellow, stable compound. google.com This multifunctional molecule combines the lubricity and rust-prevention properties conferred by the dimer acid backbone and the polyester structure, with the catalytic potential of the tertiary amine group, making it suitable as a lubricant, rust-preventive agent, and a toughener or curing accelerator for epoxy resins. google.com

The general process of maleic anhydride esterification is well-established and typically involves reacting the anhydride with an alcohol, often in the presence of an acidic catalyst, to form an ester via a carboxylic acid intermediate. zbaqchem.com In the case of the dimer acid adduct, the multiple carboxyl groups allow for the formation of complex polyester architectures. google.com

Polymerization Kinetics with Co-reactants for Complex Material Architectures

The synthesis of complex polymers from dimer acid, such as polyamides for hot-melt adhesives, is governed by the principles of step-growth polymerization kinetics. nih.govnih.gov The rate and extent of these reactions are critical in determining the final molecular weight and, consequently, the material's physical and mechanical properties. semanticscholar.org

Detailed kinetic studies have been performed on the polymerization of dimer fatty acids with co-reactants like ethylenediamine. Research has shown that this polycondensation reaction follows a second-order rate law up to approximately 90% conversion. google.com A stoichiometric and kinetic model developed for this reaction was found to be effective in predicting the polymerization kinetics over a temperature range of 405 K to 475 K. google.com The addition of a catalyst, such as phosphoric acid, can significantly influence the reaction kinetics, increasing the rate constant and activation energy.

The table below summarizes key kinetic parameters for the polymerization of dimer fatty acids with ethylenediamine under different conditions, based on published research findings.

| Parameter | Uncatalyzed Reaction google.com | Catalyzed Reaction (Phosphoric Acid) |

| Temperature Range | 405 - 475 K | 405 - 475 K |

| Reaction Order | Second-order (before 90% conversion) | Second-order |

| Activation Energy (Ea) | 66.7 kJ mol⁻¹ | 83.24 kJ mol⁻¹ |

| Frequency Factor (A) | 2,716,894 kg mol⁻¹ min⁻¹ | 362,306,102.681 kg mol⁻¹ min⁻¹ |

| Equilibrium Constant (K) | 3.175 to 7.311 | 2.432 to 17.765 |

This table presents interactive data based on cited research.

These kinetic parameters illustrate the reactivity of the system and are essential for controlling the polymerization process to achieve desired material properties. The activation energy (Ea) represents the energy barrier for the reaction, while the frequency factor (A) relates to the frequency of molecular collisions in the correct orientation. The equilibrium constant (K) indicates the position of equilibrium for the reversible polycondensation reaction.

The architecture of the final polymer can be precisely controlled by incorporating different co-reactants. For instance, in the synthesis of hot-melt polyamides, co-reactants like sebacic acid and piperazine (B1678402) can be used alongside dimer acid and ethylenediamine. researchgate.net The ratio of these reactants significantly affects properties such as crystallinity, glass transition temperature, and adhesion strength, allowing for the creation of complex material architectures tailored for specific applications. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization of Dimeric Octadecenoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 9-Octadecenoic acid (9Z)-, dimer, offering unparalleled insight into its atomic connectivity and spatial arrangement.

High-Resolution ¹H and ¹³C NMR for Dimer Linkage and Stereochemistry Analysis

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are instrumental in defining the covalent structure of the dimer. The chemical shifts observed in ¹H NMR spectra can confirm the presence of specific functional groups and the nature of the linkage between the two octadecenoic acid units. For instance, the olefinic protons typically resonate in the range of δ 5.3–5.5 ppm. redalyc.org The integration of these signals allows for the quantification of the degree of unsaturation remaining in the dimer.

¹³C NMR provides complementary information, with characteristic signals for carbonyl carbons, olefinic carbons, and the aliphatic chain carbons. The precise chemical shifts help in distinguishing between different types of linkages that can be formed during the dimerization process, such as C-C or ester bonds. Combining ¹H and ¹³C NMR data allows for a detailed mapping of the carbon skeleton and the position of functional groups. Advanced NMR techniques, including DEPT (Distortionless Enhancement by Polarization Transfer), can further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. researchgate.net

The stereochemistry of the dimer, particularly the configuration of the remaining double bonds (cis or trans), can also be investigated using NMR. The coupling constants between olefinic protons are indicative of their relative geometry.

Two-Dimensional NMR Techniques (e.g., HSQC) for Isomeric Purity Assessment

Due to the potential for the formation of various isomers during the dimerization of oleic acid, assessing the purity of the resulting product is critical. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for this purpose. researchgate.net HSQC correlates proton signals with their directly attached carbon atoms, providing a unique fingerprint for each isomer.

By analyzing the cross-peaks in an HSQC spectrum, it is possible to identify and distinguish between different isomeric forms of the dimer that may coexist in a sample. researchgate.net The presence of multiple cross-peaks for a given type of proton or carbon can indicate isomeric impurity. Furthermore, techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish long-range proton-carbon connectivities, which is essential for confirming the specific linkage patterns in different isomers. researchgate.net The combination of these 2D NMR experiments provides a comprehensive picture of the isomeric composition and purity of the this compound sample.

Mass Spectrometry (MS) Applications in Dimer Acid Analysis

Mass spectrometry is a vital analytical technique for the characterization of this compound, providing information on its molecular weight and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of fatty acids and their derivatives, including dimers. arcjournals.orgrjptonline.org In this technique, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for the qualitative identification of the compound.

For quantitative analysis, the area of the chromatographic peak corresponding to the dimer is measured and compared to the peak areas of known standards. This allows for the determination of the concentration of the dimer in the sample. The use of an internal standard can improve the accuracy and precision of the quantification. It is important to note that for GC-MS analysis, fatty acid dimers are often derivatized, for example, by methylation, to increase their volatility. researchgate.net

Utilization of Kovats Retention Indices for Compound Identification

The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography, which aids in the identification of compounds by comparing their RI values with those in databases. customs.go.jp The RI value is determined by running a series of n-alkanes along with the sample. The retention time of the analyte is then normalized to the retention times of the bracketing n-alkanes.

Below is a table of Kovats Retention Indices for the monomer, (Z,Z)-9,12-Octadecadienoic acid, on various GC columns to illustrate the concept.

| Kovats Retention Index | Column Type |

| 2078 | HP-101 |

| 2113 | CP-Sil-5CB |

| 2130 | HP-5MS |

| 2152 | HP-5 |

| 2173 | DB-5 |

Table of Kovats Retention Indices for (Z,Z)-9,12-Octadecadienoic acid. Data sourced from The Pherobase. pherobase.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. These methods probe the vibrational modes of molecules, providing information about the functional groups present and their chemical environment.

In the context of dimer acids, FTIR spectroscopy can be used to identify key functional groups. For instance, the characteristic stretching vibration of the carboxylic acid carbonyl group (C=O) is typically observed around 1700 cm⁻¹. The presence and shape of the O-H stretching band, often broad due to hydrogen bonding, can also provide insights into the dimeric structure, particularly the nature of the hydrogen-bonded cyclic dimer pattern. optica.org Deuteration studies, where hydrogen is replaced by deuterium, can help in the assignment of vibrational bands. optica.org

Raman spectroscopy offers complementary information and is particularly sensitive to non-polar bonds, such as C-C and C=C stretching vibrations. The analysis of the vibrational spectra can confirm the presence of residual unsaturation in the dimer. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to simulate the vibrational spectra of different possible dimer structures, aiding in the interpretation of the experimental data. researchgate.net By comparing the experimental spectrum with the calculated spectra, it is possible to gain a deeper understanding of the dimer's conformation and structure. researchgate.netmdpi.com

Chromatographic Separation Techniques for Dimer Acid Research

Chromatographic methods are indispensable for the analysis of dimer acids, which are typically produced as complex mixtures. High-Performance Liquid Chromatography (HPLC) and its advanced variations are primary tools for separating and quantifying the components of polymerized fatty acids.

Normal Phase High-Performance Liquid Chromatography (HPLC) for Polymerized Fatty Acids

Normal Phase HPLC (NP-HPLC) is a standard and effective method for separating the components of polymerized fatty acids, such as those found in commercial dimer acid products. aocs.org This technique separates molecules based on their polarity. researchgate.net In NP-HPLC, a polar stationary phase, typically silica (B1680970) gel, is used with a non-polar mobile phase. researchgate.netresearchgate.net

The separation mechanism involves the adsorption of polar analytes onto the stationary phase. Less polar components have weaker interactions and elute first, while more polar components are retained longer. In the context of dimer acid analysis, this allows for the effective separation of fatty acid monomers, dimers, and trimers. researchgate.net The monomeric acids are the least polar, followed by the dibasic dimer acids, and then the more polar polybasic or trimer acids. aocs.org

A common mobile phase system for this separation is a mixture of n-hexane, cyclohexane, and diethyl ether. researchgate.net Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation of these complex mixtures. researchgate.net While effective, conventional NP-HPLC methods can sometimes be lengthy. researchgate.net

Table 2: Typical NP-HPLC System for Polymerized Fatty Acid Separation

| Component | Material/Solvent | Function |

| Stationary Phase | Silica Gel | Polar surface for differential adsorption of analytes. researchgate.netresearchgate.net |

| Mobile Phase | Hexane, Cyclohexane, Diethyl Ether mixtures | Non-polar eluent; composition can be varied for gradient elution. researchgate.net |

| Separation Principle | Polarity | Separates monomers, dimers, and trimers based on increasing polarity. aocs.orgresearchgate.net |

Reverse Phase HPLC with Evaporative Light-Scattering Detection (ELSD) for Hydroxy and Epoxy Fatty Acid Analysis

Reverse Phase HPLC (RP-HPLC) is another powerful separation technique where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. researchgate.net In RP-HPLC, separation is based on hydrophobicity, with more non-polar compounds being retained longer. This method is particularly useful for analyzing the various molecular species within a lipid class. researchgate.net

For the analysis of dimer acid constituents, which may include hydroxy and epoxy fatty acids, RP-HPLC is often paired with an Evaporative Light-Scattering Detector (ELSD). researchgate.netmarinelipids.ca Unlike UV detectors, which require a chromophore, the ELSD is a universal detector that can quantify any non-volatile analyte. researchgate.net This is advantageous as many fatty acids lack a strong UV-absorbing group. The ELSD works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.

This method is compatible with gradient elution, which is often necessary for resolving complex samples containing a range of fatty acids with different polarities, such as hydroxy and epoxy derivatives. researchgate.net A typical mobile phase for this analysis would be a gradient of acetonitrile (B52724) and water. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Separations

Biological Activities and Molecular Mechanisms in Non Clinical Models

Investigation of Antioxidant Properties and Oxidative Stress Responses

The dimer of 9-Octadecenoic acid (9Z)-, also known as linoleic acid dimer, has demonstrated notable antioxidant activities in various non-clinical studies. ontosight.ai These properties are primarily attributed to its ability to counteract the damaging effects of oxidative stress, a process implicated in a wide range of diseases.

Free Radical Scavenging Capacity and Lipid Peroxidation Inhibition

Research indicates that 9-Octadecenoic acid (9Z)-, dimer possesses the ability to scavenge free radicals. nih.gov Free radicals are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. frontiersin.org By neutralizing these radicals, the dimer helps to protect cells from oxidative damage.

Furthermore, the dimer has been shown to inhibit lipid peroxidation. nih.govacademicjournals.org Lipid peroxidation is a chain reaction that results in the degradation of lipids within cell membranes, leading to loss of membrane fluidity, and ultimately, cell damage. researchgate.net The inhibition of this process is a key aspect of the dimer's antioxidant effect. Studies have shown that the dimer can significantly inhibit lipid peroxidation, with one study noting a 33.53% increase in inhibition after processing. nih.gov

Modulation of Cellular Oxidative Stress Markers (e.g., Malondialdehyde)

A key indicator of oxidative stress and lipid peroxidation is the level of malondialdehyde (MDA). nih.govnih.gov Studies have demonstrated that treatment with this compound can significantly reduce MDA levels in cells, providing further evidence of its role in mitigating oxidative stress. This reduction in MDA suggests that the dimer helps to prevent the oxidative degradation of lipids, thereby protecting cellular integrity.

Mechanistic Studies of Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been found to possess anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a contributing factor to many diseases.

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6)

Research has shown that this compound can regulate the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov These cytokines are key signaling molecules that mediate the inflammatory response. frontiersin.orgnih.gov In vitro studies have demonstrated that treatment with the dimer can lead to a decrease in the production of TNF-α and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent. nih.govresearchgate.net

Impact on Inflammatory Enzyme Activity (e.g., COX-2, iNOS)

The anti-inflammatory effects of this compound also extend to its impact on the activity of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net These enzymes are responsible for the production of inflammatory mediators. Overexpression of COX-2 and iNOS can lead to the production of reactive oxygen species and nitric oxide, contributing to tissue damage. researchgate.net In vitro studies have shown that the dimer can decrease the expression of both COX-2 and iNOS in macrophages, further highlighting its anti-inflammatory potential. researchgate.net

Interactive Data Table: Summary of Anti-inflammatory Effects

| Cytokine/Enzyme | Effect of this compound | Reference |

| TNF-α | Inhibition/Decreased Expression | nih.govresearchgate.net |

| IL-6 | Inhibition/Decreased Expression | nih.govresearchgate.net |

| COX-2 | Decreased Expression | researchgate.net |

| iNOS | Decreased Expression | researchgate.net |

Research into Antimicrobial Efficacy

Emerging research has begun to explore the antimicrobial properties of this compound and its derivatives. researchgate.net Studies have investigated its efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net For instance, derivatives of 9,12-octadecadienoic acid have shown activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net However, the direct antimicrobial activity of the dimer itself requires more extensive investigation to fully understand its spectrum of activity and mechanism of action. One study reported that the methyl ester of 9-Octadecenoic acid (Z)- had a minimum inhibitory concentration (MIC50) of >250 μg/mL against Staphylococcus aureus. nih.gov

Exploration of Anticancer Potential in In Vitro and In Vivo Non-Clinical Models

The potential of fatty acid dimers in oncology is an area of active investigation. Research on dimerized linoleic acid, a structurally similar compound, has shown that it can inhibit the proliferation of cancer cells and induce cell death through apoptosis. tandfonline.com The monomer, oleic acid, has been more extensively studied, revealing complex, often context-dependent, effects on cancer cells. It has been shown to inhibit proliferation and induce cell death in some cancer cell lines, while in other contexts, it is essential for cancer cell growth.

For example, oleic acid has been reported to suppress the overexpression of the HER2 (erbB-2) oncogene, a key driver in several human cancers. researchgate.net In hepatocellular carcinoma (HCC) cell lines (Hep3B and Huh7.5), oleic acid treatment reduced cell viability, migration, and invasion, while inducing cell death pathways. archive.org These effects were not observed in a healthy liver cell line, suggesting a degree of cancer cell selectivity. archive.org

The anticancer effects of oleic acid are linked to its ability to modulate fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression.

Apoptosis: In Jurkat T-lymphoblastic leukemia cells, a synthetic analogue of oleic acid known as Minerval was found to induce a significant, time- and concentration-dependent increase in apoptosis. acs.org In HCC cells, oleic acid treatment led to increased cell death through both apoptosis and necrosis and significantly inhibited the anti-apoptotic proteins c-Flip and Bcl-2. archive.org The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival, and shifting this balance toward apoptosis is a key mechanism for many anticancer agents.

Cell Cycle: The cell cycle is a tightly regulated process that governs cell proliferation. In cancer, this regulation is often lost. Oleic acid has been shown to influence this process. Inhibition of stearoyl-CoA desaturase-1 (SCD1), the enzyme that produces oleic acid, causes lung cancer cells to arrest in the G1 phase of the cell cycle and triggers apoptosis. google.com This arrest can be reversed by supplying the cells with exogenous oleic acid, demonstrating the monomer's critical role in allowing cancer cells to proceed through the G1/S checkpoint. google.com This effect is associated with the regulation of key cell cycle proteins, including cyclin D1 and cyclin-dependent kinase 6 (CDK6). google.com Similarly, Minerval was shown to inhibit the proliferation of Jurkat cells by decreasing the levels of cyclin D3 and cdk2. acs.org

Table 2: Effects of Oleic Acid and its Analogue on Cancer Cell Apoptosis and Cell Cycle Pathways

| Cell Line | Compound | Observed Effect | Molecular Mechanism | Reference |

| Lung Cancer Cells | SCD1 Inhibition (Oleic Acid depletion) | G1 cell cycle arrest, induced apoptosis. | Decrease in cyclin D1 and CDK6. | google.com |

| Jurkat T-lymphoblastic leukemia | Minerval (Oleic Acid Analogue) | Inhibition of proliferation, induction of apoptosis. | Decrease in cyclin D3 and cdk2. | acs.org |

| Hepatocellular Carcinoma (Hep3B, Huh7.5) | Oleic Acid | Increased cell death (apoptosis and necrosis). | Significant reduction of anti-apoptotic proteins c-Flip and Bcl-2. | archive.org |

Interactions with Cellular Membranes and Signaling Pathways

Cellular membranes are not static structures; their fluidity is crucial for proper function, including signal transduction and transport. Fatty acids are integral components of membrane phospholipids (B1166683) and play a direct role in determining these physical properties.

Dimeric fatty acids can interact with and be incorporated into lipid bilayers, potentially altering membrane fluidity and permeability. tandfonline.com The influence of a fatty acid on membrane fluidity is largely determined by its structure. Unsaturated fatty acids like oleic acid, which have a cis double bond, introduce a kink in their hydrocarbon tail. This kink prevents the fatty acids from packing tightly together within the membrane, thereby increasing the membrane's fluidity. This increased fluidity can, in turn, affect the localization and activity of membrane-associated proteins that are critical for cellular signaling. Conversely, in some specific cancer cell models, the incorporation of oleic acid has been linked to a decrease in membrane fluidity, highlighting that its effects can be cell-type dependent.

Beyond their structural role in membranes, fatty acids like oleic acid can act as signaling molecules that directly interact with and modulate the function of intracellular proteins.

Adenylyl Cyclases (mACs): Groundbreaking research has identified mammalian membrane-bound adenylyl cyclases as a new class of receptors for fatty acids. Oleic acid can act as a direct ligand for several mAC isoforms, binding to their transmembrane domains. This binding can either enhance or attenuate the Gsα-stimulated production of the second messenger cyclic AMP (cAMP), depending on the specific mAC isoform. This discovery reveals a novel regulatory layer where cellular metabolism, through fatty acid availability, can directly influence a central signaling system like cAMP.

Protein Tyrosine Phosphatase 1B (PTP1B): Oleic acid has been identified as a potent inhibitor of PTP1B, an enzyme that acts as a negative regulator in both insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, oleic acid can enhance insulin signaling. As PTP1B is also considered a therapeutic target for cancer, its inhibition by oleic acid adds another facet to the fatty acid's potential pharmacological profile.

Other Signaling Proteins: In HCC cells, oleic acid treatment led to a significant decrease in the phosphorylation of ERK (p-ERK), a key component of the MAPK signaling pathway that is often hyperactivated in cancer to promote proliferation. archive.org

Applications in Advanced Materials Science and Biotechnological Research and Development

Role as a Precursor in Polymer and Resin Synthesis

Dimer acid is a cornerstone in the synthesis of various polymers, lending unique characteristics that are highly sought after in industrial applications. Its incorporation into polymer backbones can significantly enhance flexibility, adhesion, and chemical resistance. atamanchemicals.com

One of the primary applications of 9-Octadecenoic acid (9Z)-, dimer, is in the production of polyamide resins, which are the basis for many hot melt adhesives. wikipedia.org These adhesives are created through a polycondensation reaction between the dimer acid and various polyamines, such as ethylenediamine (B42938) or diethylenetriamine (B155796). astm.orgsci-hub.ststadhesive.com The resulting polyamide resins are thermoplastic, meaning they are solid at room temperature but melt upon heating to form a strong bond as they cool. bostik.com

Research has shown that the properties of these polyamide hot melt adhesives are directly influenced by the composition of the reactants. For instance, using higher purity dimer acids can lead to polyamides with greater molecular weight, resulting in improved adhesion and mechanical strength. sci-hub.st The choice of diamine also plays a crucial role; increasing the content of primary amines can enhance crystallinity and mechanical properties due to more extensive hydrogen bonding. sci-hub.st These adhesives are valued for their excellent heat stability, chemical and grease resistance, flexibility, and strong adhesion to a variety of substrates, including paper, leather, and plastics. sci-hub.stbostik.comspecialchem.com They are widely used in demanding sectors such as packaging, automotive interiors, electronics, and general product assembly. bostik.comspecialchem.com

| Property | Description | Source(s) |

| Synthesis Method | Polycondensation reaction of dimer acid with polyamines (e.g., ethylenediamine). | astm.org, sci-hub.st |

| Key Characteristics | High heat resistance, chemical resistance, flexibility, good adhesion. | specialchem.com, bostik.com |

| Influencing Factors | Purity of dimer acid and type/ratio of polyamines affect molecular weight and mechanical properties. | sci-hub.st |

| Primary Applications | Hot melt adhesives for packaging, automotive, electronics, and textiles. | specialchem.com, bostik.com |

Beyond polyamides, this compound, is a key ingredient in the modification of alkyd resins, which are widely used in paints and coatings. wikipedia.orggoogle.com In these formulations, the dimer acid is incorporated into the polyester (B1180765) backbone, replacing some of the traditional fatty acids. google.com This structural modification improves the average functionality of the reactants and alters the main polymer chain. google.com The result is an alkyd resin with significantly improved performance characteristics, such as a much faster drying time and increased hardness of the final paint film. google.com

The versatility of dimer acid extends to the synthesis of other polymers as well. It is used to create specialty polyesters and complex polymeric materials with enhanced thermal stability, chemical resistance, and adhesion. ontosight.aiperflavory.com For example, it can be polymerized with compounds like formaldehyde-phenol polymer glycidyl (B131873) ether to create materials suitable for high-performance coatings, composites, and electrical insulation. ontosight.ai These applications highlight the compound's role as a flexible building block for designing polymers with specific, high-value properties. tus.ie

Engineering of Novel Biomaterials and Drug Delivery Systems

The inherent properties of this compound, including its origin from renewable resources and its biocompatibility, make it an attractive candidate for biomedical applications. tandfonline.comeconmarketresearch.com Researchers are actively exploring its use in creating advanced biomaterials for tissue engineering and sophisticated systems for targeted drug delivery.

A significant area of research focuses on using dimer acid to synthesize biodegradable polymers. econmarketresearch.com These materials are designed to break down naturally over time, which is a critical feature for medical implants and other therapeutic applications. tandfonline.com A notable example is the development of polyanhydrides by copolymerizing dimer acid with other dicarboxylic acids, such as sebacic acid. johnshopkins.edu

Studies have demonstrated that these dimer acid-based polymers are biocompatible. For instance, a copolymer of fatty acid dimer and sebacic acid, p(FAD-SA), was tested for its biocompatibility in the brain and showed a localized inflammatory response comparable to commonly used surgical materials, which resolved as the polymer degraded. johnshopkins.edu The degradation rate and physical properties of these polymers can be tailored by adjusting the ratio of dimer acid to other monomers, allowing for the creation of materials suited for specific applications. acs.org The use of dimer acid contributes flexibility and hydrophobicity to the polymer, while its degradation into naturally occurring compounds enhances its environmental and biological compatibility. tandfonline.com

The development of systems that can deliver therapeutic agents to specific sites in the body in a controlled manner is a major goal of pharmaceutical research. Polymers derived from this compound, are being engineered for this purpose. johnshopkins.edu These polymers can form the matrix of a drug delivery system, encapsulating a drug and releasing it slowly over time as the polymer degrades. acs.org

Research has shown that dimer acid-based polyanhydrides can be used for the prolonged and controlled release of both water-soluble and lipid-soluble drugs. johnshopkins.edu This is particularly valuable for delivering drugs directly to a target site, such as the brain, thereby bypassing the blood-brain barrier. johnshopkins.edu Furthermore, dimer-based molecules are being used to create self-assembling nanoparticles and liposomes. nih.govingentaconnect.com For example, an ortho ester-linked deoxycholic acid dimer was shown to self-assemble with the chemotherapy drug doxorubicin (B1662922) to form stable nanoparticles that could efficiently target cancer cells. nih.gov These carrier systems can improve the stability of the drug in the physiological environment and trigger its release in response to specific stimuli, such as the acidic microenvironment of a tumor. nih.govmdpi.com

Development of Sustainable Surfactants and Specialty Chemicals

Leveraging its origins from renewable vegetable oils, this compound, is contributing to the development of more sustainable, bio-based specialty chemicals. econmarketresearch.combisleyinternational.com Its unique molecular structure, featuring a long hydrocarbon tail and polar carboxyl groups, makes it an effective component in the production of surfactants. bisleyinternational.com

Surfactants, or surface-active agents, are used in a wide range of products, including detergents, cleaning agents, and personal care items. bisleyinternational.com Dimer acid-based surfactants offer an eco-friendly alternative to traditional petroleum-based products. bisleyinternational.comnih.gov The compound's ability to lower surface tension and break down oils and fats makes it a valuable ingredient. bisleyinternational.com Beyond surfactants, dimer acid is used as a versatile chemical intermediate to produce other specialty chemicals such as corrosion inhibitors for oil fields, lubricants, and printing inks. atamanchemicals.comperflavory.com These applications underscore a broader trend of using bio-based building blocks to create high-performance, sustainable chemical products that can reduce reliance on fossil fuels. econmarketresearch.com

Research into Lubricant Formulations and Performance Enhancement

This compound, commonly referred to as dimer acid or oleic acid dimer, is a subject of significant research in the field of tribology for its potential to enhance lubricant performance. Its high molecular weight and distinct chemical structure contribute to improved lubricity and thermal stability, making it a valuable component in the formulation of industrial and automotive lubricants. factmr.com Research has focused on its role as a base oil and, more commonly, as an anti-wear additive in various lubricant systems, including fuels and water-based fluids.

Detailed Research Findings

Research indicates that dimer acids, synthesized from materials like oleic acid, can significantly improve the anti-wear properties of lubricants. researchgate.net The mechanism often involves the adsorption of the dimer acid onto metal surfaces due to its strong chemical activity. This process forms a stable, oxygen-containing chemical film that provides a protective layer, reducing friction and wear between moving parts. researchgate.net Studies using in-situ micro-Fourier Transform Infrared Spectrometry (FTIR) on oleic acid in non-polar base oils, such as Poly-α-olefin (PAO), have shown that oleic acid molecules interact with each other to form dimers. The hydrogen bonding associated with this dimer formation is stabilized under the high-pressure conditions typical of elastohydrodynamic lubrication contacts. researchgate.net

Investigations into the use of dimer acids as additives have yielded specific performance data. For instance, vegetable oil-based dimer acid derivatives added to diesel fuel have demonstrated a marked improvement in lubricity. researchgate.net Similarly, when dimer acid synthesized from oleic acid was added to jet fuel, it contributed to an improvement in lubricity at concentrations above 80 µg/g. researchgate.net The research highlighted that the dimer acid's strong polarity allows it to adsorb readily onto friction surfaces, forming a protective film that effectively reduces friction and wear. researchgate.net

Further research has explored the use of dimer acid derivatives, such as dimer acid ionic liquids (DAILs), as additives in water-based lubricants. sciengine.com In a study comparing four different dicarboxylic acid-based ionic liquids in a water-diethylene glycol solution, the dimer acid ionic liquid (DC 36 -DIPA) was the most effective at reducing wear volume, indicating superior anti-wear performance. sciengine.com

However, research has also uncovered challenges and complexities. Early commercial use of dimer acids in low-sulfur diesel fuel in Scandinavia led to field problems. srce.hr Investigations revealed that the acidic nature of the dimer acids could lead to acid-base reactions with other components in the vehicle system, specifically over-based calcium sulfonates found in crankcase lubricants. srce.hr This interaction resulted in the formation of insoluble carboxylate salts, which caused filter blockages and fuel pump failures. srce.hr This finding underscores the importance of formulation compatibility when incorporating acidic additives into complex lubricant systems.

Performance Data Tables

The effectiveness of this compound and its derivatives as lubricant additives has been quantified in various studies. The following tables summarize key performance enhancements observed in research.

Table 1: Effect of Dimer Acid Additives on Wear Scar Diameter (WSD) in Fuels

This table shows the reduction in wear scar diameter, a measure of wear, when dimer acid additives are introduced into different fuel types. Lower WSD values indicate better anti-wear performance.

| Base Fuel | Additive | Concentration | Resulting WSD (µm) | WSD of Pure Fuel (µm) | Source |

| Diesel Oil | Dimer Acid Derivatives | 120 ppm | < 460 | Not Specified | researchgate.net |

| Jet Fuel | Dimer Acid | 15-20 µg/g | Satisfied Lubricity Requirement | Not Specified | researchgate.net |

Data sourced from tribological tests using a high-frequency reciprocating rig (HFRR). researchgate.netresearchgate.net

Table 2: Tribological Performance of Dimer Acid Ionic Liquid in Water-Based Fluid

This table details the performance of a dimer acid ionic liquid (DC 36 -DIPA) as an additive in a water-diethylene glycol (WDG) base fluid, focusing on its anti-wear properties.

| Additive | Concentration (mass fraction) | Effect on Friction Coefficient | Effect on Wear Volume | Source |

| DC 36 -DIPA | 1.0% | Reduced vs. Base Fluid | Effectively Reduced | sciengine.com |

| DC 36 -DIPA | 0.5% | No Significant Difference from other concentrations | Smallest Wear Volume | sciengine.com |

Performance evaluated using a TE77 long-range reciprocating friction tester for steel-steel sliding contacts. sciengine.com

Comparative Analysis and Structure Activity Relationship Studies

Comparative Studies with Monomeric Fatty Acids (e.g., Oleic Acid, Linoleic Acid)

The dimerization of C18 unsaturated fatty acids into a C36 structure results in significant changes in physical and chemical properties. Compared to its monomeric counterparts, oleic acid and linoleic acid, the dimer acid exhibits a substantially higher molecular weight and viscosity. atamankimya.comatamanchemicals.com While oleic and linoleic acids are single-chain monocarboxylic acids, the dimer is a dicarboxylic acid, a feature that is fundamental to its primary use as a building block in polymerization reactions. atamanchemicals.comroyal-chem.com

The presence of a bulky, often cyclic, structure in the dimer acid introduces steric hindrance and branching, which significantly lowers its melting point compared to a linear dicarboxylic acid of similar molecular weight and prevents crystallization at low temperatures. atamankimya.comatamanchemicals.com This gives it a wide liquid range and good thermal stability. atamanchemicals.com Unlike its monomer precursors, which are soluble in many organic solvents, the high molecular weight of dimer acid makes it insoluble in water but soluble in solvents like ether, ethanol, and benzene.

| Property | 9-Octadecenoic acid (9Z)-, dimer | Oleic Acid | Linoleic Acid |

|---|---|---|---|

| Molecular Formula | C36H64O4 | C18H34O2 | C18H32O2 |

| Molecular Weight (g/mol) | ~560.9 | ~282.5 | ~280.4 |

| Appearance | Light yellow, viscous liquid wikipedia.org | Colorless, oily liquid wikipedia.org | Colorless oil nih.gov |

| Density (g/mL) | ~0.95 atamanchemicals.com | ~0.895 wikipedia.org | ~0.902 (at 20°C) |

| Viscosity (at 25°C) | High (e.g., 7500-8500 mPa.s) royal-chem.com | Low | Low |

| Carboxylic Acid Groups | Two | One | One |

| Water Solubility | Insoluble | Insoluble wikipedia.org | Insoluble nih.gov |

Structure-Function Relationships of Dimer Linkages and Isomerism

The polymerization of unsaturated fatty acids is a complex reaction that can proceed through various pathways, leading to a multitude of isomers. atamanchemicals.com The most widely accepted mechanism for the formation of the dimer acid is a Diels-Alder cycloaddition reaction, which results in the formation of a partially unsaturated cyclohexene (B86901) ring structure. wikipedia.org However, other reaction mechanisms also occur, leading to a commercial product that is a mixture of monocyclic, bicyclic, and acyclic (linear) isomers. mdpi.com

The specific ratio of these isomers significantly influences the final properties of the dimer acid and the polymers derived from it. mdpi.com

Acyclic (Linear) Dimers: These structures provide greater flexibility to polymers. Dimer acids derived predominantly from oleic acid (a mono-unsaturated fatty acid) tend to have a higher percentage of non-cyclic, linear structures compared to those derived from polyunsaturated fatty acids like linoleic acid. mdpi.com

Cyclic Dimers (Monocyclic and Bicyclic): The presence of ring structures imparts rigidity and thermal stability. The highly flexible cyclic structure contributes to properties such as high viscosity and difficulty in crystallization. atamankimya.com

Isomerism: The various ways in which the fatty acid molecules can combine ("head-to-head" or "head-to-tail") and the geometric isomerism of the remaining double bonds (cis/trans) create a complex mixture. atamanchemicals.com This structural diversity is a key functional characteristic, as it disrupts molecular packing and prevents crystallization, ensuring the material remains a viscous liquid over a broad temperature range. researchgate.netnih.gov

This blend of flexible and rigid structures is critical for its application in polyamides and hot-melt adhesives, where the dimer's structure provides an inherent balance of toughness, flexibility, and adhesion. atamankimya.comroyal-chem.com

Investigation of Modified Dimeric Structures and Their Impact on Properties

The two carboxylic acid functional groups in this compound allow for a wide range of chemical modifications, creating derivatives with tailored properties for specific applications.

Esterification: Dimer acids can be esterified with various alcohols to produce dimer esters. For example, esterification with 2-ethylhexanol yields a product with excellent lubricating properties, making it a potential bio-lubricant base stock. semanticscholar.orgsare.org These esters can exhibit favorable viscosity and cold-flow properties. sare.org

Hydrogenation: The residual double bonds in the dimer acid can be a source of instability, leading to color degradation when heated in the presence of air or metal ions. atamanchemicals.com Hydrogenation is a common modification that saturates these double bonds. The resulting hydrogenated dimer acid is an almost colorless, transparent liquid with improved color stability and resistance to oxidation, making it suitable for applications where clarity and stability are crucial. atamanchemicals.com

Polymerization into Polyamides: A primary application of dimer acid is in the synthesis of polyamide resins. wikipedia.orgatamankimya.com By reacting with diamines, dimer acid forms long-chain polyamides. The bulky, branched C36 structure of the dimer acid disrupts the hydrogen bonding that typically makes polyamides rigid and crystalline. This imparts flexibility, water repellency, hydrolytic resistance, and improved adhesion to the resulting polyamide resin. atamankimya.com These flexible polyamides are extensively used in hot-melt adhesives, printing inks, and surface coatings. atamankimya.comroyal-chem.com The properties of the final polyamide, such as molecular weight, viscosity, and mechanical strength, can be tuned by controlling the purity of the dimer acid (i.e., the monomer content). atamankimya.comatamankimya.com

| Modification Type | Reactant(s) | Resulting Structure | Impact on Properties | Primary Application |

|---|---|---|---|---|

| Esterification | Alcohols (e.g., 2-ethylhexanol) | Dimer Ester | Enhanced lubricity, improved cold-flow properties. semanticscholar.orgsare.org | Bio-lubricants sare.org |

| Hydrogenation | Hydrogen (H2) | Saturated Dimer Acid | Improved color stability, increased thermal and oxidative stability. atamanchemicals.com | Applications requiring high purity and stability. |

| Polyamide Formation | Diamines | Dimer-based Polyamide | Increased flexibility, hydrophobicity, hydrolytic resistance, and adhesion. atamankimya.com | Hot-melt adhesives, coatings, printing inks. royal-chem.com |

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Chemistry Approaches in Dimer Acid Production

The production of dimer acids, including 9-Octadecenoic acid (9Z)-, dimer, is undergoing a paradigm shift towards more environmentally benign methodologies. Traditionally, the dimerization of fatty acids has been conducted at high temperatures, often with catalysts that are not environmentally friendly. ijacskros.commdpi.com The focus of green chemistry in this domain is multifaceted, addressing feedstock sourcing, reaction conditions, and catalyst selection to minimize environmental impact and enhance sustainability.

A primary driver of this green transition is the utilization of renewable feedstocks. Dimer acids are frequently derived from natural oils such as tall oil, soybean oil, and rapeseed oil, presenting a sustainable alternative to petroleum-based chemicals. econmarketresearch.comriddhisiddhichemicals.com This reliance on agricultural crops not only lessens the dependence on fossil fuels but also contributes to a reduction in greenhouse gas emissions associated with conventional chemical manufacturing. econmarketresearch.com The inherent biodegradability of dimer acids further enhances their environmental profile, making them a desirable choice for industries aiming to reduce their ecological footprint. econmarketresearch.comriddhisiddhichemicals.com

Significant research efforts are directed towards the development and optimization of catalysts for the dimerization process. Clay catalysts, particularly montmorillonites, have been a focal point due to their acidic nature and ability to create a confined reaction environment that favors dimerization. ijacskros.commdpi.com Innovations in this area include the use of acid-activated clays (B1170129) and the stabilization of these catalysts with compounds like acetic acid anhydride (B1165640) and lithium salts to improve yield and selectivity. ijacskros.comgoogle.com The goal is to develop heterogeneous catalysts that are not only efficient and selective but also easily separable from the reaction products and reusable, aligning with the principles of green chemistry. ijacskros.com

Furthermore, process intensification strategies are being explored to make the production of dimer acids more sustainable. This includes the development of multi-stage polymerization methods that allow for the separate and efficient production of different types of dimer acids under specific reaction conditions. google.com Such approaches can lead to products with desirable properties like low viscosity and improved stability. google.com The oxidative ozonolysis of oleic acid to produce azelaic acid, a related dicarboxylic acid, showcases a more environmentally friendly process that also yields a useful by-product, pelargonic acid, highlighting the potential for creating value from all reaction components. mdpi.com

Integration of Omics Technologies for Comprehensive Biological Profiling

The advent of omics technologies, including metabolomics, transcriptomics, and proteomics, offers an unprecedented opportunity to comprehensively profile the biological interactions and effects of this compound and its derivatives. mdpi.comnih.gov These high-throughput analytical approaches can provide a holistic view of the molecular changes occurring within a biological system in response to these compounds, moving beyond the study of individual pathways to a systems-level understanding. nih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is particularly well-suited for investigating the metabolic fate and impact of dimer acids. plos.org Untargeted lipidomics profiling, a subset of metabolomics, can identify and quantify a wide array of lipid species, providing insights into how exogenous fatty acid dimers might influence lipid metabolism and signaling pathways. researchgate.net For instance, studies have utilized untargeted lipidomics to characterize alterations in the plasma lipidome in various disease states, demonstrating the power of this technology to identify potential biomarkers and understand pathophysiological mechanisms. researchgate.net Similar approaches can be applied to elucidate the biological roles of this compound.